molecular formula C19H19FN2O4S B2686849 (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide CAS No. 895444-31-2

(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide

Cat. No.: B2686849
CAS No.: 895444-31-2
M. Wt: 390.43
InChI Key: PMPBQSBRTPKSND-XUTLUUPISA-N
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Description

The compound belongs to the class of organic compounds known as benzothiazoles, which are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring . Benzothiazoles have applications in various fields, including optoelectronics and analytical tools .


Molecular Structure Analysis

The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring. The thiazole ring contains a nitrogen atom and a sulfur atom. In the case of this specific compound, there are additional functional groups attached to the benzothiazole core, including a fluoro group, methoxyethyl group, and dimethoxybenzamide group .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions depending on the functional groups present. For instance, they can participate in excited-state hydrogen bonds and proton transfers affected by solvent polarity .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary depending on their specific structure. Generally, they are characterized by their stability and tunable properties .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

A study on zinc phthalocyanine derivatives demonstrates their potential in photodynamic therapy (PDT) for cancer treatment. These compounds, characterized by high singlet oxygen quantum yield and good fluorescence properties, are crucial for Type II photodynamic reactions. Their application in PDT offers a non-invasive treatment option for cancer, leveraging their ability to generate reactive oxygen species upon light activation to kill cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Therapy

Research on novel benzamide and thiazolidinone derivatives has highlighted their antimicrobial properties. These compounds exhibit significant activity against a range of bacteria and fungi, offering a basis for the development of new antimicrobial agents. The presence of fluorine atoms in these compounds is associated with enhanced antimicrobial activity, suggesting their potential use in treating bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Mechanism of Action

Future Directions

Benzothiazoles have been the subject of ongoing research due to their wide range of potential applications. Future research may focus on developing new benzothiazole derivatives with improved properties and exploring their potential uses in various fields .

Properties

IUPAC Name

N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S/c1-24-11-10-22-16-13(20)7-5-9-15(16)27-19(22)21-18(23)12-6-4-8-14(25-2)17(12)26-3/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPBQSBRTPKSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C(=CC=C3)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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